molecular formula C14H17N7O3S B216228 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Numéro de catalogue B216228
Poids moléculaire: 363.4 g/mol
Clé InChI: FNOOEBLPQLRPTN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TPCA-1 is a selective inhibitor of nuclear factor-kappa B (NF-κB) and has been shown to have anti-inflammatory and anti-tumor properties.

Mécanisme D'action

TPCA-1 selectively inhibits the activation of NF-κB by blocking the phosphorylation of inhibitor of κB (IκB) kinase (IKK) β. IKKβ is a critical kinase that phosphorylates IκB, leading to its degradation and the release of NF-κB. By inhibiting IKKβ, TPCA-1 prevents the activation of NF-κB and its downstream targets, leading to anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
Studies have shown that TPCA-1 has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth and proliferation of various cancer cells, including pancreatic cancer, breast cancer, and lung cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using TPCA-1 in lab experiments is its selectivity for IKKβ, which allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. However, TPCA-1 has limited solubility in water, which can make it challenging to use in certain assays. Additionally, TPCA-1 has a relatively short half-life, which can limit its effectiveness in vivo.

Orientations Futures

There are several future directions for the research and development of TPCA-1. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. TPCA-1 has also shown promise in the treatment of various cancers, and further research is needed to explore its potential as a cancer therapy. Additionally, the development of more potent and selective inhibitors of IKKβ could lead to the development of more effective therapies for various diseases.

Méthodes De Synthèse

The synthesis of TPCA-1 involves a multi-step process that starts with the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with ethyl 2-chloroacetate, followed by the reaction with 7-bromo-1,3-dimethylxanthine to obtain 2-(7-bromo-1,3-dimethylxanthin-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide. The final step involves the reaction of 2-(7-bromo-1,3-dimethylxanthin-2-ylthio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide with sodium hydride and methyl chloroformate to obtain TPCA-1.

Applications De Recherche Scientifique

TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a critical role in regulating the immune response and inflammation. It is also involved in the development of various cancers.

Propriétés

Nom du produit

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide

Formule moléculaire

C14H17N7O3S

Poids moléculaire

363.4 g/mol

Nom IUPAC

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H17N7O3S/c1-7(2)11-17-18-13(25-11)16-8(22)5-21-6-15-10-9(21)12(23)20(4)14(24)19(10)3/h6-7H,5H2,1-4H3,(H,16,18,22)

Clé InChI

FNOOEBLPQLRPTN-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

SMILES canonique

CC(C)C1=NN=C(S1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.